(2-prop-2-enylphenyl) prop-2-enoate

Description

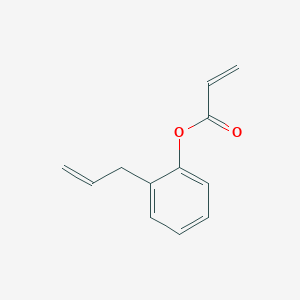

(2-Prop-2-enylphenyl) prop-2-enoate is an α,β-unsaturated ester characterized by a propenyl-substituted phenyl group attached to a prop-2-enoate moiety. This structure confers reactivity typical of conjugated enoates, including susceptibility to nucleophilic attack and participation in cycloaddition reactions. The compound’s propenylphenyl group may influence its physicochemical properties (e.g., solubility, volatility) and biological interactions, such as binding to enzymes or receptors.

Properties

CAS No. |

14925-75-8 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2-prop-2-enylphenyl) prop-2-enoate |

InChI |

InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-6,8-9H,1-2,7H2 |

InChI Key |

MVHITVMIKXLDKZ-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC=CC=C1OC(=O)C=C |

Canonical SMILES |

C=CCC1=CC=CC=C1OC(=O)C=C |

Other CAS No. |

14925-75-8 |

Synonyms |

(2-prop-2-enylphenyl) prop-2-enoate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-prop-2-enylphenyl) prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with allyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the esterification reaction, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

(2-prop-2-enylphenyl) prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

Oxidation: Epoxides, aldehydes.

Reduction: Saturated esters.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-prop-2-enylphenyl) prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-prop-2-enylphenyl) prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to participate in various chemical reactions, which can modulate its activity and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The phenyl ring substituents and ester groups significantly impact stability and bioactivity. For example:

- Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate (ethyl-p-methoxycinnamate) exhibits tyrosinase inhibition and is stable in plant extracts, making it relevant in cosmetics and food preservation .

- Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate, a derivative of umbelliferone, forms under reflux conditions during extraction, indicating structural lability under heat .

- 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC), a UV filter, demonstrates environmental persistence and bioaccumulation in marine mammals .

Physicochemical Properties

The propenylphenyl group in the target compound likely reduces water solubility compared to simpler esters like methyl prop-2-enoate, aligning it with hydrophobic applications.

Stability and Degradation

- Thermal Degradation: Umbelliferone derivatives, including prop-2-enoate esters, undergo structural transformations (e.g., hydroxylation, esterification) under reflux, highlighting instability during extraction or processing .

- Environmental Persistence: UV filters like IMC and octocrilene persist in marine ecosystems, suggesting this compound may also exhibit environmental longevity if released .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.